3-Fluoro-2-(3-fluorophenoxy)benzoic acid
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Overview
Description
3-Fluoro-2-(3-fluorophenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a phenoxy group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(3-fluorophenoxy)benzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(3-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
3-Fluoro-2-(3-fluorophenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(3-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic acid: Similar in structure but lacks the phenoxy group.
2-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a phenoxy group.
4-Fluorobenzoic acid: The fluorine atom is positioned differently on the benzene ring.
Uniqueness
3-Fluoro-2-(3-fluorophenoxy)benzoic acid is unique due to the presence of both fluorine atoms and a phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H8F2O3 |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
3-fluoro-2-(3-fluorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-8-3-1-4-9(7-8)18-12-10(13(16)17)5-2-6-11(12)15/h1-7H,(H,16,17) |
InChI Key |
XNWZWUAPOSZNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC=C2F)C(=O)O |
Origin of Product |
United States |
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